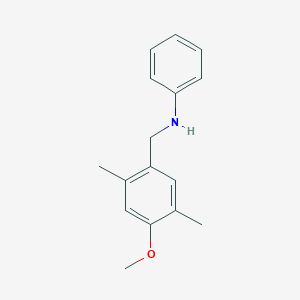

N-(4-methoxy-2,5-dimethylbenzyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33g/mol |

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline |

InChI |

InChI=1S/C16H19NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 |

InChI Key |

ZPIQDAFNYZEIIW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC)C)CNC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Investigations into the Reaction Mechanisms and Kinetics of N Substituted Anilines

Elucidation of Mechanistic Pathways for N-Alkylation and Amine Coupling

The formation of N-(4-methoxy-2,5-dimethylbenzyl)aniline and its subsequent reactions are primarily governed by N-alkylation and amine coupling mechanisms.

N-Alkylation: The most direct route to synthesize this compound is the N-alkylation of aniline (B41778). This typically occurs via a nucleophilic substitution reaction where the nitrogen atom of aniline attacks the benzylic carbon of a suitable 4-methoxy-2,5-dimethylbenzyl electrophile, such as 4-methoxy-2,5-dimethylbenzyl chloride. The reaction can proceed through two primary pathways:

Sₙ2 Mechanism: This is a concerted, single-step process where the aniline nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (e.g., a halide) departs. pw.live This pathway involves a single transition state and is favored by less sterically hindered substrates and polar aprotic solvents.

Sₙ1 Mechanism: This two-step process involves the initial departure of the leaving group to form a stable benzylic carbocation intermediate. pw.live This intermediate is then rapidly attacked by the aniline nucleophile. The stability of the benzylic carbocation, enhanced by the electron-donating methoxy (B1213986) and methyl groups, makes this pathway plausible, particularly in polar protic solvents. cbseacademic.nic.in

A more modern and sustainable approach for N-alkylation is the borrowing hydrogen (or hydrogen autotransfer) strategy. nih.govrsc.org This catalytic method uses an alcohol (4-methoxy-2,5-dimethylbenzyl alcohol) as the alkylating agent, typically with a transition metal catalyst such as iridium or ruthenium. acs.orgnih.gov The mechanism involves:

Oxidation of the alcohol by the metal catalyst to form the corresponding aldehyde (4-methoxy-2,5-dimethylbenzaldehyde) and metal-hydride species.

Condensation of the aldehyde with aniline to form an imine intermediate. nih.govrsc.org

Reduction of the imine by the metal-hydride to yield the final N-alkylated aniline, regenerating the catalyst. rsc.org

Amine Coupling: The term "amine coupling" can encompass several reaction types. For an already formed N-substituted aniline, the nitrogen atom retains nucleophilic character and can participate in further reactions. One relevant example is oxidative coupling, where an oxidant like sodium periodate (B1199274) (NaIO₄) can facilitate the coupling of the aniline moiety to other aromatic systems, such as phenylenediamines. acs.org Another important class of reactions involves the coupling of diazonium salts with activated aromatic rings, including N-alkyl anilines, to form highly colored azo compounds. libretexts.orgbyjus.com

Computational Chemistry and Theoretical Studies on N 4 Methoxy 2,5 Dimethylbenzyl Aniline and Analogues

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For complex organic molecules like N-benzylaniline derivatives, these calculations can elucidate stable conformations, electronic structures, and reaction pathways that are often difficult to explore experimentally.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Various theoretical methods are employed for this purpose, ranging from semi-empirical methods to more rigorous ab initio and density functional theory (DFT) calculations.

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G(d) or 6-311++G(d,p), is a widely used method for optimizing the geometries of aniline (B41778) derivatives. researchgate.netnih.govresearchgate.netnih.gov It provides a good balance between computational cost and accuracy. Studies on related molecules, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have shown that geometries optimized using the B3LYP/6-31G(d) level of theory can accurately reproduce experimental crystal structure parameters. researchgate.net For aniline itself, DFT (B3LYP) calculations yield C-N and N-H bond lengths of 1.378 Å and 1.003 Å, respectively, which are in close agreement with experimental values. researchgate.net

Semi-Empirical Methods (PM3): Methods like PM3 (Parametrized Model 3) are computationally less demanding and are useful for exploring the potential energy surface and conformational flexibility of large molecules. scispace.com For instance, the molecular energy profile of a compound can be obtained by performing semi-empirical calculations while systematically rotating specific torsion angles, helping to identify the most stable conformers. researchgate.net While PM3 calculates heats of formation rather than total SCF energy, the energy differences between conformations can be very close to experimental values. scispace.comreddit.com

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock calculations, often with minimal basis sets like STO-3G, provide a qualitative understanding of molecular structure. researchgate.net While HF generally overestimates conformational energy barriers compared to methods that include electron correlation, it serves as a crucial starting point for more advanced calculations. reddit.com For aniline, increasing the complexity of the basis set from 6-31G to 6-311G** at the HF level progressively lowers the calculated ground state energy, demonstrating the importance of the basis set choice. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ucsb.edu A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity.

Computational studies on N-benzylaniline analogues provide specific values for these properties. For example, DFT calculations can be used to determine the energies of these orbitals and predict the most reactive sites within a molecule.

| Compound Analogue | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -7.28 | -4.92 | 2.36 |

| (E)-4-Methoxy-N-(methoxybenzylidene)aniline | DFT/B3LYP/6-31G | -5.59 | -1.61 | 3.98 |

| (E)-N-(4-methoxybenzylidene)-4-nitroaniline | DFT/B3LYP/6-31G | -6.28 | -2.61 | 3.67 |

Data sourced from computational studies on related aniline derivatives.

Computational chemistry is instrumental in mapping out reaction mechanisms and calculating the associated energy changes. By modeling reactants, transition states, and products, researchers can determine reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea).

For the synthesis of N-benzylaniline derivatives, theoretical studies can compare different reaction pathways, such as direct benzylation versus reductive amination. researchgate.netorgsyn.orgdergipark.org.tr Computational models can identify the structure of the transition state—the highest energy point along the reaction coordinate—and calculate its energy. A lower activation barrier indicates a faster reaction rate. For instance, DFT and PM3 methods have been used to compute the enthalpies and activation parameters for oxidation reactions of amino acids, demonstrating the feasibility of predicting reaction outcomes and mechanisms. scispace.com These theoretical insights can help optimize reaction conditions, such as temperature and catalysts, to improve yields and selectivity. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models are invaluable in medicinal chemistry and materials science for designing new molecules with desired properties.

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be calculated from the 3D structure of the molecule using computational methods and are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and include HOMO and LUMO energies, dipole moment, atomic charges, and electrophilicity index. ucsb.edubiolscigroup.us

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching, such as the Galvez topological charge index. ijpsr.com

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and topological polar surface area (TPSA), which relate to the molecule's hydrophobicity and transport properties. ijpsr.com

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net

Once a set of molecular descriptors is calculated for a series of N-benzylaniline analogues, statistical methods like Multiple Linear Regression (MLR) are used to build a QSAR equation that correlates these descriptors with an observed activity. biolscigroup.usijpsr.com

For example, in the study of corrosion inhibitors, quantum chemical parameters calculated for aniline derivatives have been successfully correlated with their experimentally measured inhibition efficiency. Parameters such as EHOMO (higher values indicate better inhibition), the HOMO-LUMO energy gap (lower values are favorable), and the dipole moment can be used to predict how effectively a molecule will adsorb onto a metal surface and protect it from corrosion.

| Theoretical Parameter | Correlation with Activity/Reactivity |

|---|---|

| High EHOMO | Indicates a higher tendency to donate electrons, often correlating with increased reactivity or inhibition efficiency. |

| Low ELUMO | Indicates a higher tendency to accept electrons, enhancing interactions with electron-rich species. |

| Small HOMO-LUMO Gap (ΔE) | Suggests higher polarizability and chemical reactivity. |

| Dipole Moment (μ) | Influences polar interactions and solubility, which can affect biological activity or surface adsorption. |

| Topological Polar Surface Area (TPSA) | Correlates with molecular transport properties and is often used in models for drug absorption. ijpsr.com |

By establishing these correlations, QSAR models provide a predictive framework to design new N-(4-methoxy-2,5-dimethylbenzyl)aniline analogues with enhanced performance for specific applications, guiding synthetic efforts and reducing the need for extensive experimental screening. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of N Benzylaniline Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

While data exists for structurally related compounds, such as N-(4-methoxybenzyl)aniline, these analogs lack the 2,5-dimethyl substitution pattern on the benzyl (B1604629) ring. This structural difference is significant and would result in different spectroscopic and chromatographic profiles. Adhering to the principles of scientific accuracy, data for these related but distinct compounds cannot be substituted.

No research articles, spectral databases, or chemical repositories found in the search results contain the specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, or GC-MS data required to populate the requested article structure for N-(4-methoxy-2,5-dimethylbenzyl)aniline.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational details of molecules. By measuring the vibrational energies of molecular bonds, these techniques provide a unique fingerprint of the compound's structure. For this compound, these methods are crucial for confirming the presence of key structural motifs, including the secondary amine, the substituted aromatic rings, and the methoxy (B1213986) group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides valuable information about the functional groups present. In the case of this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the N-H stretching vibration of the secondary amine, which typically appears as a sharp, medium-intensity band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are found just below 3000 cm⁻¹.

The presence of the methoxy (-OCH₃) group is confirmed by a strong C-O stretching band, typically located in the 1250-1000 cm⁻¹ range. The aromatic C=C stretching vibrations within the two benzene rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending bands in the 900-690 cm⁻¹ region.

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | ~3400 | Medium, Sharp | Secondary Amine |

| Aromatic C-H Stretch | 3100-3000 | Medium | Aryl C-H |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong | -CH₂-, -CH₃ |

| Aromatic C=C Stretch | 1610-1580 | Medium-Strong | Benzene Rings |

| Aromatic C=C Stretch | 1510-1450 | Medium-Strong | Benzene Rings |

| C-N Stretch | 1350-1250 | Medium | Aryl Amine |

| C-O Stretch (Aryl Ether) | 1260-1230 | Strong | Methoxy Group |

| C-H Out-of-Plane Bend | 850-810 | Strong | Substituted Benzene |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light from a laser source and analyzing the frequency shift of the scattered light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching vibrations, which are highly polarizable. The symmetric stretching of the C-C bonds and the breathing modes of the aromatic rings typically give rise to intense Raman bands. The FT-Raman spectra of the parent compound, N-benzylaniline, have been analyzed in detail, providing a basis for interpreting the spectrum of its substituted derivatives. The C-H stretching vibrations are also visible, though often weaker than in the IR spectrum. The C-N and C-O stretching vibrations can also be identified, providing complementary information to the IR data.

Interactive Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | 3080-3050 | Strong | Aryl C-H |

| Aliphatic C-H Stretch | 2950-2880 | Medium | -CH₂-, -CH₃ |

| Ring Breathing Mode | ~1600 | Very Strong | Benzene Rings |

| C=C Stretch | 1590-1570 | Strong | Benzene Rings |

| C-N Stretch | 1340-1280 | Medium | Aryl Amine |

| Ring Breathing Mode | ~1000 | Strong | Benzene Rings |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound to determine the precise coordinates of each atom, as well as bond lengths and angles.

For N-benzylaniline derivatives, crystallographic studies reveal key structural parameters. The crystal structure of the parent N-benzylaniline shows a nearly planar geometry around the nitrogen atom and a significant twist between the two aromatic rings, with dihedral angles reported at 80.76° and 81.40° in the two molecules of the asymmetric unit.

Interactive Table: Comparison of Crystallographic Parameters

| Parameter | N-benzylaniline (Experimental) | This compound (Predicted) |

| Crystal System | Monoclinic | --- |

| Space Group | P2₁/c | --- |

| C-N-C Bond Angle | ~124° | ~125-128° (due to steric strain) |

| Dihedral Angle (Aryl-CH₂-N-Aryl) | ~81° | > 90° (due to ortho-methyl group) |

| N-H Bond Length | ~0.86 Å | ~0.86 Å |

| C(aryl)-N Bond Length | ~1.42 Å | ~1.42 Å |

| C(benzyl)-N Bond Length | ~1.46 Å | ~1.46 Å |

Advanced Chromatographic Techniques for Separation and Purity Verification

Chromatography is essential for the separation of a target compound from reaction byproducts and starting materials, as well as for the verification of its purity. For N-benzylaniline derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as C18-silica, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobicity of the analytes; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. Due to the presence of the methoxy and dimethyl substituents, this compound is more hydrophobic than the parent N-benzylaniline and would therefore be expected to have a longer retention time under identical conditions. The addition of a small amount of acid, such as formic or trifluoroacetic acid, to the mobile phase is often used to ensure sharp, symmetrical peaks for amine-containing compounds.

Interactive Table: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient (e.g., starting at 50:50) |

| Modifier | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column.

This compound is sufficiently volatile for GC analysis. A typical method would employ a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or SE-54). A temperature program, where the column temperature is gradually increased, is used to ensure the efficient elution of compounds with different boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification (GC-MS). A Nitrogen-Phosphorus Detector (NPD) can also be used for enhanced selectivity for nitrogen-containing compounds like anilines.

Interactive Table: Typical GC Parameters for Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ion Source Temp. | 230 °C |

Future Directions and Emerging Research Avenues for N 4 Methoxy 2,5 Dimethylbenzyl Aniline Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry principles is a central theme in the future of N-(4-methoxy-2,5-dimethylbenzyl)aniline synthesis. tandfonline.com Researchers are actively developing innovative catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. A significant area of focus is the N-alkylation of anilines, a key step in the synthesis of the target molecule.

One promising approach involves the use of ionic liquids (ILs) as environmentally benign reaction media. rsc.orgrsc.org ILs offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling, which can mitigate the over-alkylation that is often a challenge in traditional methods. rsc.org Another sustainable strategy is the use of earth-abundant metal catalysts, such as cobalt, in conjunction with bio-renewable alkylating agents derived from lignocellulosic biomass. researchgate.net This approach aligns with the principles of a circular economy by transforming waste streams into valuable chemical feedstocks.

Furthermore, visible-light-induced N-alkylation presents a metal-free and milder alternative to conventional thermal catalysis. nih.gov By avoiding the need for metallic catalysts, oxidants, and bases, this method offers a more eco-friendly synthetic route. nih.gov The use of water as a solvent in catalytic reactions, such as the gold(III)/TPPMS-catalyzed Friedel–Crafts benzylation, also represents a significant step towards greener chemical processes. rsc.org The development of heterogeneous catalysts, for instance, gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃), for the one-pot synthesis of N-alkylanilines from nitroarenes and alcohols, further contributes to sustainable synthesis by enabling catalyst recovery and reuse. researchgate.net

The table below summarizes various sustainable catalytic systems applicable to the synthesis of N-alkylanilines.

| Catalytic System | Alkylating Agent | Solvent/Medium | Key Advantages |

| Ionic Liquids (ILs) | Alkyl, allyl, and benzyl (B1604629) halides | Ionic Liquid | Minimized over-alkylation, potential for solvent and catalyst recycling |

| Cobalt salts | Tetrahydrofuran (from biomass) | Not specified | Utilization of bio-renewable resources, cost-effective |

| Visible Light/NH₄Br | 4-hydroxybutan-2-one | Not specified | Metal-free, avoids bases and ligands, eco-friendly |

| Au(III)/TPPMS | Benzhydrols | Water | Green solvent, high regioselectivity |

| Au/Fe₂O₃ | Alcohols | Not specified | Heterogeneous catalysis, catalyst reusability, one-pot synthesis from nitroarenes |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Beyond route design, ML algorithms are increasingly used for the optimization of reaction conditions. By building predictive models from experimental data, these algorithms can identify the optimal parameters—such as temperature, solvent, catalyst, and reactant concentrations—to maximize product yield and selectivity. beilstein-journals.orgbeilstein-journals.org This data-driven approach moves beyond traditional one-variable-at-a-time optimization, allowing for the simultaneous tuning of multiple reaction variables. beilstein-journals.org The integration of ML with high-throughput experimentation and automated flow reactors is creating "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. semanticscholar.org

The following table outlines the key applications of AI and machine learning in the synthesis of this compound.

| Application Area | AI/ML Technique | Potential Impact on Synthesis |

| Retrosynthesis Planning | Deep learning, neural networks | Proposing novel and efficient synthetic routes |

| Reaction Outcome Prediction | Supervised learning models | Predicting the major products and potential byproducts of a reaction |

| Optimization of Reaction Conditions | Bayesian optimization, surrogate models | Maximizing yield and selectivity while minimizing experimental effort |

| Catalyst Discovery | Data mining and predictive modeling | Identifying new and more effective catalysts for N-alkylation |

Exploration of In Situ Spectroscopic Techniques for Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic processes. In situ and operando spectroscopic techniques are powerful tools for probing the intricate details of chemical transformations as they occur, providing real-time insights into reaction intermediates, catalyst resting states, and kinetic profiles. wikipedia.orghidenanalytical.comhideninc.com

For the synthesis of this compound, particularly the N-alkylation step, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify and characterize reaction intermediates. researchgate.netacs.org For example, monitoring the reaction of an aniline (B41778) with an alcohol catalyzed by an iridium complex using ¹H NMR has allowed for the observation of imine intermediates and iridium-hydride species, helping to elucidate the catalytic cycle. acs.org Similarly, in situ ¹³C NMR has been used to study the methylation of aniline on zeolite catalysts, identifying key intermediates and clarifying the reaction pathways. researchgate.net

Operando spectroscopy, which combines in situ characterization with simultaneous measurement of catalytic activity, offers a holistic view of the catalyst's structure-activity relationship. wikipedia.orghidenanalytical.comhideninc.comethz.ch Techniques such as UV-vis, Raman, and infrared (IR) spectroscopy, when applied under reaction conditions, can reveal the dynamic nature of the catalyst surface and the formation of transient species that are critical to the catalytic process. kaust.edu.sa The data obtained from these advanced analytical methods can be used to validate and refine computational models of the reaction mechanism, leading to a more complete and predictive understanding of the synthesis of this compound.

The table below highlights key in situ spectroscopic techniques and their potential applications in studying the synthesis of this compound.

| Spectroscopic Technique | Information Gained | Relevance to Synthesis |

| In Situ NMR (¹H, ¹³C) | Identification of reaction intermediates, catalyst resting states, and kinetic monitoring. | Elucidating the mechanism of N-alkylation and identifying rate-determining steps. |

| Operando UV-vis Spectroscopy | Detection of electronic transitions in reaction intermediates and catalyst species. | Monitoring the formation and consumption of chromophoric intermediates during the reaction. |

| Operando Raman Spectroscopy | Vibrational information on catalyst structure and adsorbed species. | Characterizing the active sites of heterogeneous catalysts and identifying surface intermediates. |

| Operando Infrared (IR) Spectroscopy | Identification of functional groups of adsorbed molecules and surface species. | Probing the interaction of reactants with the catalyst surface and tracking the formation of intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.